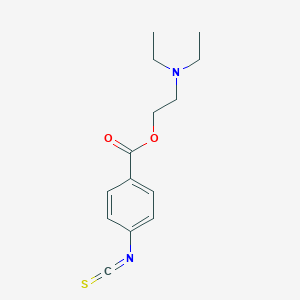
Procaine isothiocyanate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Procaine isothiocyanate, also known as this compound, is a useful research compound. Its molecular formula is C14H18N2O2S and its molecular weight is 278.37 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Organic Chemicals - Carboxylic Acids - Acids, Carbocyclic - Benzoates - Aminobenzoates - para-Aminobenzoates - Supplementary Records. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
科学的研究の応用
Pharmacological Applications
Local Anesthesia
Procaine isothiocyanate retains the anesthetic properties of procaine, primarily functioning as a local anesthetic. It inhibits sodium influx through voltage-gated sodium channels, which prevents action potential generation in peripheral nerves. This mechanism is crucial for its use in dental and surgical procedures where localized pain relief is necessary .
Mechanism of Action
- Sodium Channel Blockade : this compound binds to sodium channels, inhibiting their function.
- Receptor Interactions : It also interacts with NMDA receptors and nicotinic acetylcholine receptors, contributing to its analgesic effects .
Reproductive Biology
Facilitation of In Vitro Fertilization (IVF)
this compound has been shown to facilitate cytokinesis in equine oocytes during IVF procedures. Studies indicate that when equine gametes are incubated with procaine, cleavage rates can exceed 60%, although the resulting embryos often fail to develop beyond the 8-16 cell stage due to chromatin abnormalities .
Case Study: Equine Oocyte Cleavage
- Concentration Used : 2.5 mM
- Cleavage Rate : 56 ± 4% within 2.5 days
- Outcome : Oocytes exhibited abnormal chromatin condensation and division .
Cancer Research
Antitumor Activity
Recent studies have highlighted the potential of this compound as an antitumor agent. It has demonstrated significant effects on human malignancies, particularly in tongue squamous carcinoma cells.
Research Findings:
- Cell Proliferation Inhibition : this compound inhibits proliferation in CAL27 and SCC-15 cell lines in a dose-dependent manner.
- Mechanisms Involved :
Comparative Efficacy Table
特性
CAS番号 |
129083-49-4 |
|---|---|
分子式 |
C14H18N2O2S |
分子量 |
278.37 g/mol |
IUPAC名 |
2-(diethylamino)ethyl 4-isothiocyanatobenzoate |
InChI |
InChI=1S/C14H18N2O2S/c1-3-16(4-2)9-10-18-14(17)12-5-7-13(8-6-12)15-11-19/h5-8H,3-4,9-10H2,1-2H3 |
InChIキー |
OEWIYUQCPIHWHB-UHFFFAOYSA-N |
SMILES |
CCN(CC)CCOC(=O)C1=CC=C(C=C1)N=C=S |
正規SMILES |
CCN(CC)CCOC(=O)C1=CC=C(C=C1)N=C=S |
Key on ui other cas no. |
129083-49-4 |
同義語 |
(3H)-PRIT PRIT procaine isothiocyanate |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。















